2,4-Dichloro-7,8-dimethoxyquinoline
Description
Structure
3D Structure
Properties
CAS No. |
202824-49-5 |
|---|---|
Molecular Formula |
C11H9Cl2NO2 |
Molecular Weight |
258.1 g/mol |
IUPAC Name |
2,4-dichloro-7,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO2/c1-15-8-4-3-6-7(12)5-9(13)14-10(6)11(8)16-2/h3-5H,1-2H3 |
InChI Key |
ZGUGOAPGTJSNTO-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro 7,8 Dimethoxyquinoline and Analogues
Established Synthetic Routes to 2,4-Dichloroquinoline (B42001) Derivatives
The general preparation of 2,4-dichloroquinolines relies on robust and well-documented chemical transformations. These methods are broadly applicable and can be adapted for a variety of substituted anilines.
A primary and effective method for constructing the quinoline (B57606) core is the condensation of a substituted aromatic amine (aniline) with malonic acid. researchgate.net This reaction, typically performed in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride, leads directly to the formation of a dichloroquinoline derivative. For example, the synthesis of 2,4-dichloro-6,8-dimethylquinoline is achieved by reacting 4,6-dimethylaniline with malonic acid in an excess of phosphorus oxychloride. researchgate.net This approach combines the cyclization and chlorination steps, providing a direct route to the 2,4-dichloroquinoline scaffold. The initial step involves the formation of a dianilide from malonic acid, which then undergoes thermal cyclization.
Phosphorus oxychloride (POCl₃) is a pivotal reagent in the synthesis of 2,4-dichloroquinolines. choiceorg.com Its primary function is to convert the 2,4-dihydroxyquinoline intermediate, formed from the initial condensation and cyclization, into the corresponding dichloro derivative. nih.govnih.gov This transformation is a type of chlorination reaction where the hydroxyl groups are substituted with chlorine atoms.
The reaction generally involves heating the hydroxy-containing substrate in excess POCl₃, often to reflux. nih.govcommonorganicchemistry.com In some cases, a base such as pyridine (B92270) or N,N-dimethylaniline is added to facilitate the reaction. nih.gov The use of POCl₃ is widespread for preparing chlorinated pyrimidines, pyridines, and quinolines, and it can be used in equimolar amounts or as the solvent for the reaction. choiceorg.comnih.gov For instance, 4-hydroxyquinolines are converted to 4-chloroquinolines by reacting them with phosphorus oxychloride. nih.gov Similarly, the conversion of 2,4-dihydroxy-6,7-dimethoxyquinazoline to 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) is accomplished using POCl₃. google.com
To improve efficiency, reduce waste, and simplify procedures, one-pot synthesis strategies have been developed for quinoline derivatives. A facile one-pot method for synthesizing 2,4-dichloroquinoline derivatives involves the direct condensation of an appropriate primary aromatic amine with malonic acid dissolved in phosphorus oxychloride. researchgate.net This method avoids the isolation of the intermediate 2,4-dihydroxyquinoline, streamlining the process.
Other advanced one-pot methods for synthesizing functionalized quinolines include phosphine-catalyzed reactions of activated acetylenes with o-tosylamidobenzaldehydes nih.gov and multicomponent reactions involving anilines, aldehydes, and other starting materials under various catalytic conditions. researchgate.net These strategies often focus on building the quinoline ring and introducing substituents in a single, efficient process, highlighting the continuous innovation in heterocyclic synthesis. nih.govmdpi.com
Targeted Synthesis of 2,4-Dichloro-7,8-dimethoxyquinoline
The specific synthesis of this compound requires a tailored approach, starting with a precisely substituted precursor to ensure the correct placement of the methoxy (B1213986) groups on the benzene (B151609) portion of the quinoline ring.
The logical precursor for the targeted synthesis of this compound is 3,4-dimethoxyaniline (B48930). The synthesis would proceed via the following proposed steps:
Condensation and Cyclization: 3,4-dimethoxyaniline would be reacted with a suitable three-carbon electrophile, such as malonic acid or diethyl malonate, to form the quinoline ring system. The reaction with malonic acid in phosphorus oxychloride, as described in section 2.1.1, would be a direct approach. Alternatively, a Gould-Jacobs type reaction could be employed, starting with 3,4-dimethoxyaniline and diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylate. nih.govwikipedia.org
Saponification and Decarboxylation: If the Gould-Jacobs route is used, the resulting ester would be hydrolyzed (saponified) to the carboxylic acid, followed by thermal decarboxylation to yield 7,8-dimethoxyquinolin-4-ol. nih.gov
Chlorination: The intermediate, either 2,4-dihydroxy-7,8-dimethoxyquinoline (from the malonic acid route) or a 4-hydroxyquinoline (B1666331) derivative, would then be treated with phosphorus oxychloride to install the two chlorine atoms at the 2- and 4-positions. nih.govnih.gov
The regioselectivity of the initial cyclization is controlled by the substitution pattern of the aniline (B41778) precursor, ensuring the formation of the 7,8-dimethoxy substituted quinoline core. The development of regioselective functionalization techniques, often involving C-H activation or the use of directing groups, is an active area of research that allows for precise modification of the quinoline scaffold. mdpi.comnih.govnih.gov
Table 1: Proposed Synthetic Route for this compound
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Reaction Type |
| 1 | 3,4-Dimethoxyaniline, Malonic Acid | Phosphorus Oxychloride (POCl₃) | 2,4-Dihydroxy-7,8-dimethoxyquinoline | Condensation/Cyclization |
| 2 | 2,4-Dihydroxy-7,8-dimethoxyquinoline | Phosphorus Oxychloride (POCl₃) | This compound | Chlorination |
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters for the synthesis of 2,4-dichloroquinolines include temperature, reaction time, and stoichiometry of reagents.
Temperature Control: In the chlorination step with POCl₃, the temperature is crucial. Reactions are often heated to reflux (around 110-140°C) for several hours to ensure complete conversion. google.comnih.govmdpi.com
Reagent Stoichiometry: While POCl₃ can be used in large excess as a solvent, solvent-free procedures using near-equimolar amounts have also been developed, which can improve atom economy and simplify workup. nih.gov The addition of a catalytic amount of a base like N,N-dimethylformamide (DMF) or a tertiary amine can accelerate the chlorination of dihydroxyquinazoline precursors, a principle that can be applied to dihydroxyquinoline systems. google.com
Workup and Purification: After the reaction is complete, the mixture is typically poured carefully into ice water to quench the excess POCl₃. researchgate.net The crude product often precipitates and can be collected by filtration. Further purification is usually achieved by recrystallization from a suitable solvent, such as a hexane/chloroform mixture or ethanol, to obtain the final product with high purity. nih.govorgsyn.org
Table 2: General Optimization Parameters for Dichloroquinoline Synthesis
| Parameter | Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective for converting hydroxyl groups to chlorides. choiceorg.com |
| Solvent | Excess POCl₃ or high-boiling inert solvent (e.g., Dowtherm A) | Ensures reactants remain in solution at high temperatures. nih.govorgsyn.org |
| Catalyst | Tertiary amines (e.g., N,N-dimethylaniline) or DMF | Can accelerate the rate of chlorination. google.com |
| Temperature | 110-140 °C | Provides sufficient energy for the reaction to proceed to completion. mdpi.com |
| Reaction Time | 1-6 hours | Monitored by TLC to ensure full conversion of the starting material. nih.govmdpi.com |
| Purification | Quenching with ice water followed by recrystallization | Isolates and purifies the final product. orgsyn.org |
Derivatization Strategies from the this compound Scaffold
The this compound molecule is primed for a variety of chemical modifications, owing to the reactive chlorine atoms at the C2 and C4 positions and the potential for alteration of the dimethoxy groups at C7 and C8. These features allow for the systematic development of a library of derivatives for further investigation.
Nucleophilic Substitution Reactions at C2 and C4 Positions
The chlorine atoms at the C2 and C4 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward route to a diverse range of functionalized analogs. The inherent electronic properties of the quinoline ring system, with the electron-withdrawing nitrogen atom, render the C2 and C4 positions electrophilic and thus activated towards nucleophilic attack.
Research on related 2,4-dichloroquinolines and 2,4-dichloroquinazolines has consistently shown that the C4 position is generally more reactive towards nucleophiles than the C2 position. mdpi.comstackexchange.comnih.gov This regioselectivity is attributed to the greater positive charge localization at the C4 carbon. Consequently, reactions with one equivalent of a nucleophile often lead to selective substitution at the C4 position, while harsher conditions or an excess of the nucleophile can result in disubstitution at both C2 and C4. stackexchange.comnih.gov
A common and well-documented derivatization is the reaction with various amines to yield aminoquinoline derivatives. For instance, palladium-catalyzed amination reactions have been successfully employed for various dichloroquinolines with adamantane-containing amines. nih.govresearchgate.net The choice of solvent can be crucial; dioxane is a frequently used solvent for amination reactions of dichloroquinazolines due to its relatively high boiling point and ability to dissolve the quinazoline (B50416) substrates. stackexchange.com Isopropanol has also been used as a solvent for the synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives. researchgate.net
The synthesis of 2-alkynyl-4-arylquinolines has been achieved through a two-step process involving a regioselective Sonogashira coupling at the C2 position of 2,4-dichloroquinoline, followed by a Suzuki coupling at the C4 position. nih.gov This highlights the possibility of sequential and selective functionalization of the C2 and C4 positions to introduce different substituents.
Table 1: Regioselectivity in Nucleophilic Substitution of Dichloroquinolines and Analogs
| Starting Material | Nucleophile | Position of Primary Substitution | Reference |
| 2,4-Dichloroquinazoline | Amines | C4 | mdpi.comnih.gov |
| 2,4-Dichloroquinoline | Terminal Alkynes (Sonogashira) | C2 | nih.gov |
| 2,6-Dichloroquinoline | Adamantane-containing amines | Low selectivity | nih.govresearchgate.net |
| 4,7-Dichloroquinoline | Adamantane-containing amines | C4 | nih.govresearchgate.net |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | C4 | researchgate.net |
This table is generated based on findings from analogous structures and is predictive for this compound.
Modifications at the Dimethoxy Substituents (C7 and C8)
The methoxy groups at the C7 and C8 positions of the quinoline ring offer another avenue for structural modification, primarily through ether cleavage to reveal the corresponding hydroxyquinolines. This transformation is significant as the resulting hydroxyl groups can be further functionalized, for example, through alkylation or esterification, to introduce new pharmacophores.
A widely used and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). researchgate.netnih.gov The reaction typically proceeds under mild conditions and involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. ufp.ptnih.govgvsu.edu Density functional theory (DFT) calculations have provided deeper insights into the mechanism, suggesting that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov
While the selective demethylation of a single methoxy group in the presence of multiple ones can be challenging, the reaction conditions can sometimes be tuned to achieve regioselectivity. The presence of other functional groups on the aromatic ring can influence the ease of cleavage. researchgate.net For 7,8-dimethoxyquinoline, the differential reactivity of the two methoxy groups towards demethylating agents would need to be experimentally determined. It is plausible that one of the methoxy groups may be preferentially cleaved under controlled conditions, leading to a mono-hydroxy derivative.
Table 2: Reagents for Demethylation of Aryl Methyl Ethers
| Reagent | General Applicability | Mechanistic Insight | Reference |
| Boron Tribromide (BBr₃) | Widely used for aryl methyl ether cleavage, often under mild conditions. | Forms a Lewis acid-base adduct, can cleave multiple ether groups. | researchgate.netnih.gov |
| Hydrobromic Acid (HBr) | Can be used for ether cleavage, but may require harsher conditions. | Protonation of the ether oxygen followed by nucleophilic attack. | |
| Pyridine Hydrochloride | A classical method involving heating the substrate with molten salt. |
This table provides a summary of common reagents and is applicable to the dimethoxy substituents of the target compound.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound and its derivatives, several green approaches can be considered.
One key area is the use of more environmentally benign solvents. Traditional syntheses of quinolines often employ volatile and hazardous organic solvents. Recent research has focused on the use of greener alternatives such as water, ethanol, or ionic liquids. researchgate.netnih.govijpsjournal.com Solvent-free reaction conditions are an even more attractive option, often leading to reduced waste and simplified work-up procedures. jocpr.com
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. ijpsjournal.comfrontiersin.org The one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines from aromatic amines and malonic acid in the presence of phosphorus oxychloride has been reported, offering a rapid and efficient route to these intermediates. asianpubs.org
The development of novel catalytic systems is another important aspect of green quinoline synthesis. The use of reusable solid acid catalysts, nanocatalysts, or even biocatalysts can reduce the need for stoichiometric reagents and simplify catalyst recovery and reuse. researchgate.netnih.govijpsjournal.com For instance, Fe₃O₄ nanoparticle-supported catalysts have been used for the synthesis of quinoline derivatives in water. nih.gov Formic acid has also been explored as a green and biodegradable catalyst for quinoline synthesis. ijpsjournal.com
Table 3: Green Chemistry Approaches in Quinoline Synthesis
This table outlines general green chemistry principles that can be applied to the synthesis of the target compound and its analogs.
Elucidation of Molecular Mechanisms and Target Engagement
Investigation of Cellular Targets and Pathways
Comprehensive studies elucidating the direct cellular targets and pathways modulated by 2,4-dichloro-7,8-dimethoxyquinoline are not extensively documented. The following subsections represent areas of investigation typical for compounds of this class, but specific data for this compound is currently unavailable.
DNA Intercalation and Related Cellular Responses
There is no specific information available in the public research literature to suggest that this compound acts as a DNA intercalating agent.
Modulation of Enzymatic Activities
While various quinoline (B57606) and quinazoline (B50416) derivatives have been shown to modulate the activity of enzymes such as protein kinases and methyltransferases, specific enzymatic inhibition or activation by this compound has not been reported.
Interaction with Specific Protein Receptors
The interaction of this compound with specific protein receptors is not characterized in available scientific literature.
Cellular Impact and Phenotypic Outcomes
Detailed investigations into the cellular impact and resulting phenotypes upon treatment with this compound are not publicly documented. The following sections are therefore speculative based on the activities of related compounds.
Induction of Apoptosis and Cell Cycle Arrest
There is no direct evidence from published studies to confirm that this compound induces apoptosis or causes cell cycle arrest in any cell lines.
Inhibition of Angiogenesis and Cell Migration
Scientific data on the effects of this compound on angiogenesis and cell migration has not been reported.
Epigenetic Modulatory Actions
The quinoline scaffold, particularly derivatives of this compound, has emerged as a significant chemotype in the exploration of epigenetic modulators. These compounds have been instrumental in the development of inhibitors targeting histone lysine (B10760008) methyltransferases (HKMTs), enzymes that play a crucial role in regulating gene expression through the methylation of histone proteins.
Research has identified derivatives of 6,7-dimethoxyquinazoline (B1622564), a related heterocyclic structure, as potent and selective inhibitors of G9a and G9a-like protein (GLP), also known as EHMT2 and EHMT1, respectively. nih.gov G9a and GLP are the primary enzymes responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. nih.govnih.gov
Key examples of these inhibitors synthesized from a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) precursor include BIX-01294 and UNC0224. nih.gov These molecules act as substrate-competitive inhibitors, occupying the lysine-binding channel of the G9a and GLP SET domain, thereby preventing the methylation of histone H3. nih.govmedchemexpress.com The 6,7-dimethoxy substitution on the quinoline/quinazoline ring has been shown to be of importance for this inhibitory activity. lookchem.com
The inhibitory potency of these compounds has been well-characterized. For instance, BIX-01294 exhibits IC50 values of approximately 1.7 µM for G9a and 0.9 µM for GLP. medchemexpress.com Further optimization of this scaffold has led to the development of even more potent inhibitors like UNC0638, which displays an IC50 of less than 15 nM for G9a and 19 nM for GLP. nih.govtocris.com
| Compound | Target HKMT | IC50 |
|---|---|---|
| BIX-01294 | G9a | 1.7 µM medchemexpress.com |
| GLP | 0.9 µM medchemexpress.com | |
| UNC0638 | G9a | <15 nM nih.govtocris.com |
| GLP | 19 nM tocris.com | |
| UNC0224 | G9a | 15 nM medchemexpress.com |
| GLP | 20-58 nM medchemexpress.com |
By inhibiting G9a and GLP, quinoline-based compounds effectively reduce the global levels of H3K9me2, a repressive histone mark. nih.govselleckchem.com This alteration in the epigenetic landscape can lead to the reactivation of silenced genes. The transcriptional repression mediated by G9a is associated with a variety of cellular processes and its overexpression has been linked to several cancers. nih.gov
The impact of G9a/GLP inhibition on gene expression has been demonstrated in various studies. For instance, treatment of recurrent tumor cell lines with BIX-01294 led to a significant upregulation of the canonical p53 target genes Cdkn1a (p21) and Gadd45a. medchemexpress.com These genes are known to be involved in cell cycle arrest and DNA damage response, respectively.
Similarly, the G9a inhibitor UNC0638 was found to suppress epithelial-mesenchymal transition (EMT) in triple-negative breast cancer cells. nih.govspandidos-publications.com This effect was associated with the upregulation of E-cadherin expression, a key cell adhesion molecule whose silencing is a hallmark of EMT. spandidos-publications.com The study revealed that UNC0638 enhances the promoter activity of the E-cadherin gene, leading to its restored expression. spandidos-publications.com
| Compound | Cell Line/Model | Effect on Gene Expression |
|---|---|---|
| BIX-01294 | Recurrent tumor cell lines | Upregulation of Cdkn1a (p21) and Gadd45a medchemexpress.com |
| UNC0638 | Triple-negative breast cancer cells | Upregulation of E-cadherin spandidos-publications.com |
These findings underscore the potential of this compound derivatives as valuable chemical tools for studying the biological roles of G9a and GLP and for modulating gene expression patterns in disease states characterized by aberrant epigenetic silencing.
Structure Activity Relationship Sar Studies of 2,4 Dichloro 7,8 Dimethoxyquinoline Derivatives
Impact of Substituent Modifications on Biological Potency
The biological activity of a quinoline (B57606) derivative is profoundly influenced by the nature and position of its substituents. These groups modulate the molecule's electronic properties, lipophilicity, steric profile, and ability to interact with biological targets.
The chlorine atoms at the C2 and C4 positions of the quinoline ring are highly significant due to their electronic and reactivity characteristics. These positions are electron-deficient and thus susceptible to nucleophilic substitution, making 2,4-dichloroquinoline (B42001) derivatives versatile intermediates in chemical synthesis.
The chlorine atom, particularly at the C2 position, can act as a "warhead" for covalent inhibitors. In studies on dual inhibitors for SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), a 2-chloroquinoline (B121035) moiety was used as a key pharmacophore. nih.gov The rationale was that the electrophilic carbon atom bearing the chlorine could be attacked by the nucleophilic sulfur atom of a cysteine residue in the enzyme's active site, forming a stable covalent bond. nih.gov This highlights the C2-chloro group's role as a reactive site essential for a specific mechanism of action.
Furthermore, the electronic nature of the chlorine substituent can be crucial. In the development of antiviral agents against HIV-1, it was found that replacing a methoxy (B1213986) group at the C2 position with a chlorine atom led to an increase in inhibitory activity. nih.gov This suggests that the electron-withdrawing nature of chlorine at this position is beneficial for this particular biological target. The presence of two chlorine atoms, as in 5,7-dichloro derivatives, has also been associated with potent fungicidal activity. nih.gov
| Compound/Scaffold | Modification | Biological Target/Activity | Observed Effect | Reference |
| 2-Chloroquinoline | C2-Chloro as a reactive group | SARS-CoV-2 MPro | Enables covalent bond formation with Cys145. | nih.gov |
| Quinoline Antivirals | Replacement of C2-OCH3 with C2-Cl | HIV-1 | Increased inhibitory activity. | nih.gov |
| 5,7-Dihaloquinolines | 5,7-Dichloro substitution | Antifungal | Potent fungicidal activity reported. | nih.gov |
Methoxy groups on the benzene (B151609) portion of the quinoline ring significantly modulate the molecule's polarity, hydrogen-bonding capacity, and interaction with hydrophobic pockets of target proteins. The 6,7-dimethoxy substitution pattern is found in many biologically active quinazolines and quinolines. For instance, novel 2,4-diamino-6,7-dimethoxyquinoline derivatives were identified as potent inhibitors of the G9a enzyme, which is implicated in cancer. nih.gov The presence of the dimethoxy groups was compatible with high-potency inhibition, indicating their importance in establishing the correct electronic and steric profile for the target.
| Compound/Scaffold | Modification | Biological Target/Activity | Observed Effect | Reference |
| 2,4-Diaminoquinoline | 6,7-Dimethoxy substitution | G9a Enzyme Inhibition | Scaffold is compatible with potent inhibition. | nih.gov |
| Quinoline Antivirals | 7-Methoxy substitution | HIV-1 | Significant increase in inhibitory activity. | nih.gov |
| 7-Bromo-8-methoxyquinoline | C8-Methoxy group | Chemical Stability | Destabilized by steric hindrance from C7-Br. | nih.gov |
While the title compound specifies substitutions at C2, C4, C7, and C8, SAR studies on related analogs show that nearly every position on the quinoline ring can be modified to tune biological activity. For instance, the C3 position is a critical determinant for activity in some compound series. A study on α2C-adrenoceptor antagonists found that a substituent at the C3 position of the 4-aminoquinoline (B48711) scaffold was absolutely required for potent antagonism. researchgate.net In contrast, for many kinase inhibitors, the C4 position is often substituted with anilino or phenoxy groups to interact with the hinge region of the kinase domain. nih.gov
The C5 and C7 positions have also been identified as crucial for anticancer activity. In a series of brominated quinolines, compounds with bromine atoms at C5 and C7 showed significant antiproliferative effects, whereas compounds substituted at C3, C6, and C8 were inactive. nih.gov This demonstrates high positional selectivity for substituent effects.
Stereochemical Considerations and Conformational Analysis
Conformational analysis examines the three-dimensional arrangement of atoms in a molecule, which is critical for its interaction with a biological target. organicchemistrytutor.comlumenlearning.com The core quinoline ring system is aromatic and therefore largely planar.
Crystal structure analysis of the parent 2,4-dichloroquinoline reveals an essentially planar quinoline system. nih.govresearchgate.net In the solid state, these planar molecules arrange in a face-to-face stacked manner, stabilized by π–π interactions. researchgate.net This inherent planarity provides a rigid scaffold, which can be beneficial for drug design as it reduces the entropic penalty upon binding to a target.
However, the introduction of substituents can influence this conformation. While the 7,8-dimethoxy groups of the title compound are relatively small, larger substituents could introduce steric strain that forces a slight deviation from planarity. More importantly, the rotational freedom of the methoxy groups themselves creates different conformational possibilities. The orientation of the methyl groups relative to the quinoline plane can affect how the molecule fits into a binding pocket. As noted in a study of a related 7-bromo-8-methoxyquinoline, significant steric compression can occur between adjacent bulky substituents (C7-Br and C8-OCH3), which can influence both the conformation and the chemical stability of the molecule. nih.gov
Ligand-Target Binding Interactions and Affinity Optimization
Understanding how a ligand binds to its target is fundamental to optimizing its affinity and selectivity. For quinoline derivatives, several key interaction modes have been identified.
A crucial interaction often involves the quinoline ring nitrogen (N-1). In the case of 6,7-dimethoxyquinoline (B1600373) inhibitors of the G9a enzyme, the N-1 atom, which is protonated at physiological pH, forms a strong salt bridge with the carboxylate side chain of an aspartate residue (Asp1088) in the enzyme's substrate-binding pocket. nih.gov The pKa of the N-1 atom in the quinoline (pKa = 9.50) is significantly higher than in the analogous quinazoline (B50416) (pKa = 6.94), suggesting it is more readily protonated, which contributes to its strong interaction with the negatively charged aspartate. nih.gov
Another well-defined interaction involves the displacement of a C2-chloro substituent. As described for SARS-CoV-2 MPro inhibitors, the C2 position of the quinoline ring can form a covalent bond with the thiol group of an active site cysteine (Cys145). nih.gov This covalent interaction provides a highly effective and often irreversible mode of inhibition.
Optimization of affinity often involves modifying substituents to enhance these interactions or to form new ones. This can include adding groups that can form hydrogen bonds, occupy hydrophobic pockets, or enhance electrostatic interactions with charged residues in the binding site.
| Ligand Scaffold | Target Enzyme | Key Interacting Residue | Type of Interaction | Reference |
| 6,7-Dimethoxyquinoline | G9a Methyltransferase | Asp1088 | Salt Bridge (N-1+ ··· -OOC-Asp) | nih.gov |
| 2-Chloroquinoline | SARS-CoV-2 MPro | Cys145 | Covalent Bond (C2-S-Cys) | nih.gov |
Elucidating Pharmacophoric Features for Desired Bioactivity
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. benthamdirect.com Pharmacophore modeling for quinoline-based inhibitors has identified several recurring features.
A common pharmacophore model for kinase inhibitors includes the quinoline core as a central hydrophobic and aromatic feature. The nitrogen atom at N-1 and the oxygen atoms of the methoxy groups at C7 and C8 can act as crucial hydrogen bond acceptors. nih.gov In models targeting DNA gyrase, key features included hydrophobic regions, hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and aromatic moieties. nih.gov
For the 2,4-dichloro-7,8-dimethoxyquinoline scaffold, a hypothetical pharmacophore model would include:
A bicyclic aromatic system: Providing a rigid hydrophobic core.
Two hydrogen bond acceptors: The oxygen atoms of the C7 and C8 methoxy groups.
A primary hydrogen bond acceptor: The ring nitrogen at N-1.
An electrophilic center/halogen bond donor: The chlorine atoms at C2 and C4, which can participate in halogen bonds or act as sites for covalent modification.
By identifying these essential features, researchers can computationally screen large libraries of compounds for molecules that match the pharmacophore, or rationally design new derivatives that incorporate these features in an optimal spatial arrangement to maximize biological activity. benthamdirect.comnih.gov
Selectivity Profiling and Off-Target Interactions of this compound Derivatives
The therapeutic efficacy and safety of any biologically active compound are critically dependent on its selectivity, which is the ability to interact with its intended biological target with high affinity while minimizing interactions with other unintended biomolecules, often referred to as off-targets. A thorough understanding of the selectivity profile of a chemical series is paramount in drug discovery and development to anticipate potential side effects and to refine the structure-activity relationship (SAR) for enhanced target specificity.
While extensive research has been conducted on various quinoline and quinazoline scaffolds, detailed public information specifically on the selectivity profiling and off-target interactions of This compound and its direct derivatives is limited. However, the analysis of closely related analogs, particularly those where the chloro groups at the 2- and 4-positions are substituted with other functional groups, can provide valuable insights into the potential selectivity landscape of this chemical class.
A notable example is the study of 2,4-diamino-6,7-dimethoxyquinoline derivatives, which have been identified as potent inhibitors of the histone methyltransferase G9a. nih.gov In these studies, the selectivity of lead compounds was assessed against a panel of other methyltransferases to determine their specificity.
For instance, the selectivity of a key 2,4-diamino-6,7-dimethoxyquinoline derivative was evaluated against a panel of 23 methyltransferases, including 16 histone lysine (B10760008) methyltransferases (HKMTs), six protein arginine methyltransferases (PRMTs), and one DNA methyltransferase (DNMT). The results revealed that these compounds were equipotent against G9a and the closely related G9a-like protein (GLP, also known as EHMT1), which is expected due to the high homology between their SET domains. nih.gov Importantly, these derivatives displayed high selectivity over other methyltransferases, underscoring the specific nature of the interaction with the G9a/GLP subfamily.
While these findings pertain to the diamino analogs, they underscore the importance of performing comprehensive selectivity profiling for any derivative of the 7,8-dimethoxyquinoline scaffold, including the 2,4-dichloro variant. The chlorine atoms at the 2- and 4-positions would significantly alter the electronic and steric properties of the molecule compared to the amino groups, which would in turn influence its binding affinity and selectivity for its primary target, as well as its potential off-target interactions. Dichloro substitutions are known to potentially enhance the lipophilicity of a compound, which could increase its penetration into cells but also potentially lead to interactions with a broader range of biological targets. nih.gov
The systematic evaluation of This compound derivatives against a panel of relevant biological targets, such as protein kinases, other methyltransferases, and G-protein coupled receptors, would be a critical step in characterizing their therapeutic potential. Such studies would elucidate the impact of the dichloro substitution pattern on selectivity and guide further optimization of this chemical scaffold.
Below is a hypothetical representation of a selectivity panel that would be essential for characterizing the interaction profile of This compound derivatives. The data presented is for illustrative purposes to demonstrate the type of information required for a thorough selectivity assessment and is based on the types of panels used for related compounds.
| Target Class | Specific Target | Inhibition/Binding Data (IC50/Ki, µM) for a hypothetical derivative |
|---|---|---|
| Histone Methyltransferases | G9a | Data Not Available |
| GLP | Data Not Available | |
| SETD8 | Data Not Available | |
| Protein Kinases | EGFR | Data Not Available |
| VEGFR2 | Data Not Available | |
| Src | Data Not Available | |
| Other Enzymes | hERG | Data Not Available |
| CYP3A4 | Data Not Available |
Computational Chemistry Approaches in 2,4 Dichloro 7,8 Dimethoxyquinoline Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a small molecule like 2,4-Dichloro-7,8-dimethoxyquinoline might interact with a protein target of interest.
Molecular docking simulations are employed to predict how this compound fits into the binding site of a target protein. The simulation software calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potentially more potent interaction.
For instance, docking studies on similar quinoline (B57606) derivatives have been performed against various protein targets, such as proteases and kinases, which are often implicated in diseases like cancer and viral infections. nih.govnih.gov A hypothetical docking study of this compound against a protein kinase could yield data on its potential binding affinity and preferred conformation within the active site.
Table 1: Hypothetical Molecular Docking Results for this compound against a Protein Kinase
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Inhibition Constant (Ki) (µM) | 0.5 |
| Ligand Efficiency | 0.35 |
Note: The data in this table is illustrative and represents the type of results generated from molecular docking simulations.
Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and halogen bonds, are crucial for the stability of the ligand-protein complex.
Analysis of the docked pose of this compound would reveal which residues form key contacts. For example, the methoxy (B1213986) groups might act as hydrogen bond acceptors, while the dichlorinated quinoline core could form hydrophobic and pi-stacking interactions. Identifying these key residues provides valuable information for understanding the mechanism of action and for designing modifications to the molecule to enhance its binding. Studies on related quinoline compounds have shown interactions with residues like leucine, valine, and glutamic acid in various enzyme active sites. researchgate.netresearchgate.net
Table 2: Predicted Key Interacting Residues for this compound with a Hypothetical Protein Target
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| Leucine 83 | Hydrophobic | 3.8 |
| Valine 91 | Hydrophobic | 4.1 |
| Glutamic Acid 102 | Hydrogen Bond | 2.9 |
| Phenylalanine 150 | Pi-Pi Stacking | 4.5 |
Note: This table presents a hypothetical scenario of potential interactions based on studies of similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
To develop a QSAR model for quinoline derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. mdpi.com Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (kNN) and Support Vector Machines (SVM), can be used to build the model. nih.govresearchgate.net The resulting model is an equation that can predict the activity of new, untested compounds based solely on their structural properties. Such models have been successfully developed for various classes of quinoline derivatives to predict their anticancer and antimalarial activities. nih.govnih.gov
A QSAR model for a series including this compound would allow for the virtual screening of a large number of related structures to prioritize the most promising candidates for synthesis. The predictive power of a QSAR model is typically assessed by its correlation coefficient (R²) and cross-validation coefficient (q²). nih.gov
A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors are numerical values that represent different physicochemical properties of the molecules, such as their electronic (e.g., atomic charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics.
For quinoline derivatives, QSAR studies have often found that descriptors related to hydrophobicity, molecular shape, and the distribution of electrostatic charges are important for their activity. nih.govjlu.edu.cn By analyzing the QSAR model, researchers can understand which properties of this compound are most important for its efficacy and how to modify the structure to improve its activity.
Table 3: Examples of Molecular Descriptors and Their Potential Importance in a QSAR Model
| Descriptor | Type | Potential Correlation with Activity |
| LogP | Hydrophobic | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Number of Hydrogen Bond Donors | Electronic | Negative |
Note: This table provides examples of molecular descriptors and their hypothetical influence on biological activity.
De Novo Drug Design and Virtual Screening Methodologies
Virtual screening and de novo design are advanced computational techniques used to identify and create novel drug candidates.
Virtual screening involves the computational screening of large libraries of existing compounds against a specific biological target. nih.gov These libraries can contain millions of molecules, and virtual screening helps to quickly identify a smaller, more manageable set of compounds that are likely to be active. A library of quinoline derivatives could be screened against a target of interest to find compounds with better predicted activity than this compound. nih.gov
De novo drug design, on the other hand, involves the creation of entirely new molecules from scratch. rsc.orgresearchgate.net Using the three-dimensional structure of the target's binding site, de novo design algorithms can piece together molecular fragments to build a novel compound that is perfectly complementary to the site. This approach could be used to design new analogs of this compound with optimized binding properties and improved pharmacological profiles.
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are foundational for elucidating the geometry, stability, and reactivity of compounds like this compound. DFT studies on various quinoline derivatives have demonstrated its utility in understanding the influence of different substituents on the quinoline core. acs.orgnih.gov
For instance, the presence of electron-withdrawing groups, such as the chloro groups at positions 2 and 4, and electron-donating methoxy groups at positions 7 and 8 in this compound is expected to significantly influence its electronic properties. DFT calculations can precisely model the interplay of these substituents, providing a detailed picture of the electron distribution across the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov
In the case of this compound, the HOMO is likely to be localized on the electron-rich benzene (B151609) ring, influenced by the electron-donating methoxy groups. Conversely, the LUMO is expected to be situated on the electron-deficient pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atoms. DFT calculations would provide precise energy levels and spatial distributions of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on related compounds
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Note: The values in this table are hypothetical and are based on typical values for similarly substituted quinoline derivatives. Actual values would require specific DFT calculations for this compound.
Noncovalent interactions play a critical role in determining the supramolecular architecture and solid-state properties of molecular crystals. frontiersin.org For chlorinated quinolines, interactions such as halogen bonding (C-Cl···N/O), hydrogen bonding (C-H···Cl/N/O), and π-π stacking are of particular interest. researchgate.netnih.gov
A crystallographic study of the closely related compound, 2,4-dichloro-7,8-dimethylquinoline, revealed the presence of weak intramolecular C-H···Cl and C-H···N interactions, which contribute to the stabilization of the molecular conformation. nih.govnih.gov The study also identified weak π-π stacking interactions between the quinoline rings of adjacent molecules, influencing the crystal packing. nih.govnih.gov It is highly probable that this compound would exhibit similar noncovalent interactions, with the methoxy groups potentially participating in additional hydrogen bonding.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are invaluable for visualizing and quantifying these weak interactions, providing insights that complement experimental crystallographic data. acs.org
Table 2: Potential Noncovalent Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
| Halogen Bond | C-Cl | N/O |
| Hydrogen Bond | C-H | Cl/N/O |
| π-π Stacking | Quinoline Ring | Quinoline Ring |
Note: This table lists potential interactions based on the functional groups present in the molecule and findings for structurally similar compounds.
Future Directions and Translational Research Perspectives
Advancements in Synthetic Methodologies for Novel Analogues
The development of novel analogues of 2,4-Dichloro-7,8-dimethoxyquinoline is crucial for exploring its structure-activity relationship (SAR) and identifying compounds with enhanced potency and selectivity. While the synthesis of the closely related 2,4-dichloro-7,8-dimethylquinoline has been reported through the reaction of 2,3-dimethylaniline (B142581) with malonic acid in phosphorus oxychloride, modern synthetic strategies can offer more efficient and diverse routes to a library of analogues. nih.gov
Recent advancements in quinoline (B57606) synthesis that could be applied to generate novel analogues of this compound include:
Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times and improve yields for the synthesis of quinoline derivatives.
Multicomponent reactions (MCRs): MCRs, such as the Doebner-von Miller reaction or the Combes quinoline synthesis, allow for the one-pot synthesis of complex quinoline scaffolds from simple starting materials, enabling the rapid generation of a diverse library of analogues.
Transition-metal-catalyzed cross-coupling reactions: Palladium- or copper-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, can be employed to introduce a wide variety of substituents at the chloro positions of the quinoline core, allowing for fine-tuning of the molecule's properties.
Photoredox catalysis: This emerging field offers mild and efficient conditions for the functionalization of heterocyclic compounds, which could be utilized to introduce novel functionalities onto the quinoline scaffold. sciencedaily.com A recently developed boron-based photocycloaddition strategy has shown promise in functionalizing the pyridine (B92270) side of quinolines, opening up new avenues for creating diverse 2D and 3D frameworks. sciencedaily.com
The synthesis of related quinazoline (B50416) structures, such as 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), has been achieved by refluxing 6,7-dimethoxy quinazolin-2,4-diones with phosphorous oxychloride and N,N-dimethylaniline. This highlights a potential synthetic route for the quinoline analogue from a corresponding quinolin-2,4-dione precursor.
A significant challenge in the synthesis of novel analogues is often the harsh reaction conditions, low yields, and purification difficulties. google.com The development of more robust and scalable synthetic routes is therefore a key area for future research.
Integration of Omics Technologies in Preclinical Research
To fully understand the biological effects of this compound and its analogues, the integration of "omics" technologies in preclinical research is essential. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound in biological systems.
Table 1: Potential Omics Approaches for Preclinical Research of this compound
| Omics Technology | Potential Application | Expected Insights |
| Genomics | Whole-genome sequencing of treated cells or organisms. | Identification of genetic mutations or alterations that confer sensitivity or resistance to the compound. |
| Transcriptomics | RNA-sequencing (RNA-Seq) to profile gene expression changes. | Elucidation of the signaling pathways and cellular processes modulated by the compound. |
| Proteomics | Mass spectrometry-based proteomics to analyze changes in protein expression and post-translational modifications. | Identification of direct protein targets and downstream effector proteins. |
| Metabolomics | Analysis of small molecule metabolites to understand metabolic reprogramming. | Insight into the compound's effect on cellular metabolism and potential off-target effects. |
| Toxicogenomics | Combining transcriptomics with toxicology studies. | Prediction of potential toxicities and understanding the mechanisms of adverse effects. |
By employing these omics technologies, researchers can identify the mechanism of action, discover biomarkers for efficacy and toxicity, and potentially identify new therapeutic indications for this compound and its derivatives.
Development of Advanced In Vitro and In Vivo Disease Models
The evaluation of the therapeutic potential of this compound and its analogues requires the use of relevant and predictive disease models. The choice of models will depend on the initial screening results and the intended therapeutic area. Given the broad spectrum of activities reported for quinoline derivatives, a variety of models could be employed. nih.gov
Table 2: Potential In Vitro and In Vivo Models for a Quinoline-based Compound
| Model Type | Specific Model | Potential Therapeutic Area | Key Parameters to Measure |
| In Vitro | Cancer cell line panels (e.g., NCI-60) | Oncology | Cell viability, apoptosis, cell cycle arrest |
| 3D organoid cultures | Oncology, Infectious Diseases | Growth inhibition, structural changes | |
| Viral replication assays (e.g., replicon systems) | Virology | Inhibition of viral replication | |
| Bacterial growth inhibition assays | Bacteriology | Minimum Inhibitory Concentration (MIC) | |
| In Vivo | Xenograft mouse models | Oncology | Tumor growth inhibition |
| Transgenic mouse models of disease | Various (e.g., Alzheimer's, Huntington's) | Disease-specific biomarkers, behavioral changes | |
| Infectious disease models (e.g., viral or bacterial challenge) | Infectious Diseases | Survival rates, pathogen load |
The development of more sophisticated models, such as patient-derived xenografts (PDXs) and humanized mouse models, will be crucial for a more accurate prediction of clinical efficacy.
Potential for Repurposing and Scaffold Optimization
Drug repurposing, the identification of new uses for existing drugs, is a time- and cost-effective strategy in drug development. The quinoline scaffold is present in numerous approved drugs, and there is significant potential for repurposing quinoline-based compounds for new therapeutic indications. For instance, several quinoline-containing antimalarials have been investigated for their antiviral and anticancer activities.
The this compound scaffold itself can be considered a starting point for optimization. Through medicinal chemistry efforts, the properties of the lead compound can be refined to improve its potency, selectivity, and pharmacokinetic profile. biobide.com This process, known as lead optimization, involves systematic modifications of the chemical structure. biobide.com
Strategies for scaffold optimization could include:
Substitution at the chloro positions: Replacing the chlorine atoms with various functional groups to modulate activity and selectivity.
Modification of the methoxy (B1213986) groups: Altering the ether linkages to improve metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties.
Introduction of new substituents on the quinoline ring: Adding functional groups at other positions to explore new interactions with the biological target.
Hybridization with other pharmacophores: Combining the quinoline scaffold with other known bioactive moieties to create hybrid molecules with dual or synergistic activities. consensus.app
Addressing Challenges in Lead Optimization and Drug Candidate Development
The path from a promising lead compound to a clinical drug candidate is fraught with challenges. For this compound, these challenges will likely include:
Achieving Target Specificity: Many quinoline-based compounds exhibit activity against multiple targets, which can lead to off-target effects. Medicinal chemistry efforts will need to focus on designing analogues with high selectivity for the desired biological target.
Optimizing ADME Properties: Poor pharmacokinetic properties, such as low oral bioavailability or rapid metabolism, are common reasons for the failure of drug candidates. Early assessment and optimization of ADME properties are critical. nih.gov
Managing Potential Toxicity: The quinoline ring system can sometimes be associated with toxicity. Thorough preclinical toxicology studies will be necessary to identify and mitigate any potential safety concerns.
Overcoming Drug Resistance: For indications like cancer and infectious diseases, the development of drug resistance is a major obstacle. nih.govwisdomlib.org Strategies to overcome resistance, such as combination therapies or the development of compounds with novel mechanisms of action, should be considered.
Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can play a vital role in guiding the lead optimization process and addressing these challenges. nih.gov
Q & A
Q. Basic Research Focus
- ¹H NMR : Confirm substituent patterns (e.g., methoxy protons at δ ~4.0 ppm and aromatic protons at δ 7.3–8.6 ppm) .
- Mass spectrometry (MS) : ESI-MS ([M+1]⁺ peaks) verifies molecular weight .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and planarity of the quinoline ring. SHELX software (SHELXL for refinement) is widely used for structure determination .
What challenges arise in determining the crystal structure of this compound using SHELX software?
Q. Advanced Research Focus
- Intramolecular interactions : Weak C–H⋯Cl and π-π stacking interactions require high-resolution data (≤0.8 Å) for accurate refinement. Adjust displacement parameters (Uiso) for methyl groups, which often exhibit higher thermal motion .
- Twinned crystals : Use TWIN commands in SHELXL to model twinning and improve R-factor convergence .
- Validation tools : Employ PLATON or Mercury to check for missed symmetry or disorder, especially in dimethoxy substituents .
How can computational methods complement experimental data in studying the reactivity of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict electrophilic/nucleophilic sites. For example, the 4-chloro position is a hotspot for nucleophilic substitution .
- Molecular docking : Screen against protein targets (e.g., bacterial gyrase) to rationalize antimicrobial activity. Align results with experimental IC₅₀ values to validate models .
- MD simulations : Analyze stability of derivatives in lipid bilayers to assess bioavailability .
What strategies mitigate polymorphism issues during crystallization of this compound?
Q. Advanced Research Focus
- Solvent screening : Test polar aprotic solvents (DMSO, DMF) to favor specific polymorphs. Evidence suggests DMSO yields needle-like crystals with better diffraction .
- Temperature gradients : Slow cooling (0.5°C/hour) reduces nucleation sites, promoting single-crystal growth .
- Additive engineering : Introduce trace co-solvents (e.g., acetonitrile) to disrupt competing packing motifs .
How to design structure-activity relationship (SAR) studies for this compound derivatives?
Q. Advanced Research Focus
- Substituent variation : Synthesize analogs with halogens (F, Br) at the 4-position or alkyl groups (methyl, ethyl) on the methoxy residues. Compare logP values and cytotoxicity (e.g., IC₅₀ in HepG2 cells) .
- Bioisosteric replacement : Replace the quinoline core with naphthyridine to assess scaffold-dependent activity .
- 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electronic properties with bioactivity, guided by crystallographic data .
What protocols ensure reliable in vitro evaluation of antimicrobial activity for this compound derivatives?
Q. Basic Research Focus
- Broth microdilution : Follow CLSI guidelines to determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill assays : Monitor bactericidal kinetics at 2× MIC over 24 hours to distinguish static vs. cidal effects .
- Resistance profiling : Serial passage derivatives in sub-MIC concentrations to assess resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
